molecular formula C10H15N3O4 B508052 ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 494747-21-6

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B508052
CAS RN: 494747-21-6
M. Wt: 241.24g/mol
InChI Key: LUQISWYIEFMQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H15N3O4 . It is also known by its CAS number 494747-21-6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ester group .

Scientific Research Applications

Catalysis and Synthesis

Compounds related to ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate are used as ligands in the synthesis of metal complexes that catalyze asymmetric transfer hydrogenation of ketones. For instance, complexes formed with Ni(II) and Fe(II) facilitated conversions of 58%-84% in transfer hydrogenation reactions under specific conditions, showcasing the potential for efficient synthesis processes (Magubane et al., 2017).

Antimicrobial and Anticancer Agents

Several studies have synthesized novel compounds using derivatives similar to this compound, exhibiting promising antimicrobial and anticancer activities. A particular focus has been on synthesizing pyrazole derivatives with potential as antimicrobial and anticancer agents, showing higher activity in some cases than reference drugs (Hafez et al., 2016).

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-17-10(14)8(4)12-7(3)9(13(15)16)6(2)11-12/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQISWYIEFMQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=C(C(=N1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.